E6201

Description

MEK-1/MEKK-1 Inhibitor this compound is a synthetic, fungal metabolite analogue inhibitor of mitogen-activated protein kinase kinase 1 (MEK-1) and mitogen-activated protein kinase kinase kinase 1 (MEKK-1) with potential antipsoriatic and antineoplastic activities. MEK-1/MEKK-1 inhibitor this compound specifically binds to and inhibits the activities of MEK-1 and MEKK-1, which may result in the inhibition of tumor cell proliferation. MEK-1 and MEKK-1 are key components in the RAS/RAF/MEK/MAPK signaling pathway, which regulates cell proliferation and is frequently activated in human cancers.

E-6201 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

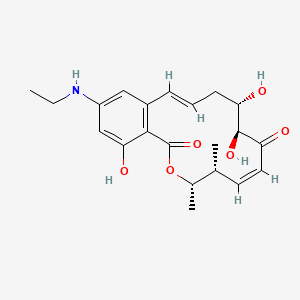

Structure

3D Structure

Properties

CAS No. |

603987-35-5 |

|---|---|

Molecular Formula |

C21H27NO6 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |

InChI |

InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1 |

InChI Key |

MWUFVYLAWAXDHQ-HMNLTAHHSA-N |

Isomeric SMILES |

CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C |

Canonical SMILES |

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |

Appearance |

Solid powder |

Other CAS No. |

603987-35-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione E 6201 E-6201 E6201 cpd |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of (4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery and origin of the chemical compound (4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione, commonly known as E6201 . This compound is a potent, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and Mitogen-activated protein kinase kinase kinase 1 (MEKK1). This guide will explore its origins as a synthetic analog of a natural fungal metabolite, the key discoveries that established its mechanism of action, and the experimental methodologies employed in its characterization.

Introduction

(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione, or this compound, is a novel small molecule inhibitor with significant potential in oncology and inflammatory diseases.[1] Its development was inspired by a natural product, leading to a synthetic compound with improved pharmacological properties.[1][2] this compound targets key components of the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in various cancers.[1]

Discovery and Origin

A Natural Product-Inspired Discovery

The discovery of this compound was the result of a medicinal chemistry program led by researchers at Eisai Co., Ltd.[2][3] The development of this compound was inspired by the natural product LL-Z1640-2 , a resorcylic acid lactone produced by a fungal species.[1][2] Through a process of total synthesis and structural modification of the natural product scaffold, this compound was identified as a promising clinical candidate.[2] Specifically, the introduction of an N-alkyl substitution at the C14-position of the lactone ring was found to confer potent in vitro and in vivo anti-inflammatory activity.[2]

The Parent Compound: LL-Z1640-2

LL-Z1640-2 is a fungal metabolite that belongs to the family of resorcylic acid lactones.[1][2] The total synthesis of LL-Z1640-2 has been a subject of academic research, with key strategies including the use of a late-stage intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the macrocycle.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | (4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |

| Synonyms | E 6201, E-6201, ER-806201 |

| Molecular Formula | C21H27NO6 |

| Molecular Weight | 389.45 g/mol |

| CAS Number | 603987-35-5 |

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of MEK1 and MEKK1, key kinases in the MAPK/ERK signaling cascade.[1][5] Unlike many other MEK inhibitors which are allosteric, this compound is an ATP-competitive inhibitor.[3] This distinct binding mode allows it to be effective against certain mutations that confer resistance to allosteric inhibitors, such as the MEK1-C121S mutation.[3] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cellular proliferation and survival signals.

References

- 1. An efficient synthesis of an exo-enone analogue of LL-Z1640-2 and evaluation of its protein kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of anti-inflammatory clinical candidate this compound, inspired from resorcylic lactone LL-Z1640-2, III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel ATP-competitive MEK inhibitor this compound is effective against vemurafenib-resistant melanoma harboring the MEK1-C121S mutation in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

E6201: A Synthetic Analogue of the Natural Product LL-Z1640-2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of E6201, a synthetic analogue of the natural resorcylic acid lactone LL-Z1640-2. Both compounds have garnered significant interest in the field of drug discovery due to their potent anti-inflammatory and anti-neoplastic activities. This document will detail their mechanisms of action, present available quantitative data, outline key experimental protocols, and visualize the core signaling pathways they modulate.

This compound was developed through a medicinal chemistry effort inspired by the structure of LL-Z1640-2.[1] Modifications, particularly at the C14-position with an N-alkyl substitution, have resulted in a compound with potent in vitro and in vivo anti-inflammatory properties.[1] The core of their activity lies in the inhibition of key kinases within critical cellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Mechanism of Action: Kinase Inhibition

Both this compound and its natural counterpart, LL-Z1640-2, exert their biological effects through the inhibition of specific protein kinases.

This compound is a potent inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MAPK/ERK kinase kinase 1 (MEKK1) .[2] It has also been reported to inhibit Src tyrosine kinases. By targeting these upstream kinases in the MAPK pathway, this compound effectively blocks the phosphorylation and activation of downstream effectors like ERK1/2, which are crucial for cell proliferation and survival.

LL-Z1640-2 is an irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and Extracellular signal-regulated kinase 2 (ERK2) .[3] TAK1 is a key mediator in the activation of the NF-κB pathway in response to inflammatory stimuli. By inhibiting TAK1, LL-Z1640-2 prevents the subsequent activation of IκB kinase (IKK) and the nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory and survival genes.

Quantitative Data: In Vitro Efficacy

The following tables summarize the available quantitative data for the inhibitory activities of this compound and LL-Z1640-2.

Table 1: Kinase Inhibition by this compound and LL-Z1640-2

| Compound | Target Kinase | IC50 (nM) | Notes |

| This compound | MEK1 | Data not available in searched results | Potent inhibition reported |

| This compound | MEKK1 | Data not available in searched results | Potent inhibition reported |

| This compound | Src | Data not available in searched results | Inhibition reported |

| LL-Z1640-2 | TAK1 | Data not available in searched results | Potent irreversible inhibition reported |

| LL-Z1640-2 | ERK2 | Data not available in searched results | Potent irreversible inhibition reported |

Table 2: Anti-proliferative Activity of this compound in BRAF V600E-Mutated Melanoma Cell Lines

| Cell Line | IC50 (nM) |

| A375 | < 100 |

| SK-MEL-28 | < 100 |

| Malme-3M | < 100 |

Table 3: Effect of LL-Z1640-2 on Adult T-cell Leukemia/Lymphoma (ATL) Cell Line Viability

| Cell Line | Concentration (µM) | % Viability (relative to control) |

| ATL-43T | 1 | ~50% |

| ATL-43T | 10 | ~20% |

| KOB | 1 | ~60% |

| KOB | 10 | ~25% |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and LL-Z1640-2.

Caption: MAPK signaling pathway showing inhibition points of this compound.

Caption: NF-κB signaling pathway illustrating the inhibitory targets of LL-Z1640-2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and LL-Z1640-2.

In Vitro MEK1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against MEK1 kinase.

Materials:

-

Recombinant active MEK1-GST

-

Inactive ERK2 substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Test compound (e.g., this compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add recombinant MEK1 to each well and pre-incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Stop the reaction and detect the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's protocol.

-

Incubate for 10-30 minutes in the dark to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Topical Anti-Inflammatory Mouse Model (Croton Oil-Induced Ear Edema)

Objective: To evaluate the in vivo topical anti-inflammatory efficacy of a compound.

Materials:

-

Male CD-1 or Swiss mice (6-8 weeks old)

-

Croton oil

-

Acetone (vehicle)

-

Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., acetone)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Micropipette

-

Biopsy punch (e.g., 6 mm)

-

Analytical balance

Procedure:

-

Dissolve croton oil in acetone to prepare the irritant solution.

-

Dissolve the test compound and the reference drug in the croton oil/acetone solution at various concentrations.

-

Divide the mice into groups (vehicle control, reference drug, and test compound groups).

-

Apply a fixed volume (e.g., 20 µL) of the respective solution to the inner surface of the right ear of each mouse. The left ear serves as an untreated control.

-

After a specified time (e.g., 4-6 hours), euthanize the mice.

-

Using a biopsy punch, remove a disc from both the treated (right) and untreated (left) ears.

-

Weigh each ear disc immediately.

-

The difference in weight between the right and left ear punches is a measure of the edema (inflammation).

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of a compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., ATL cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (e.g., LL-Z1640-2)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in a cell population after treatment with a compound.

Materials:

-

Cell line of interest

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the test compound at the desired concentration for a specific time. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound, as a synthetic analogue of LL-Z1640-2, represents a promising class of compounds with significant therapeutic potential in inflammatory diseases and cancer. Their mechanism of action, centered on the inhibition of key kinases in the MAPK and NF-κB signaling pathways, provides a strong rationale for their continued development. This technical guide has provided a comprehensive overview of their biological activities, available quantitative data, and detailed experimental protocols to facilitate further research and development in this area. Further studies are warranted to fully elucidate the complete kinase inhibitory profile of both compounds and to expand their evaluation in a broader range of preclinical disease models.

References

In Vitro Characterization of the Anti-Inflammatory Activities of E6201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6201 is a novel, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK kinase 1 (MEKK1), initially identified as a promising clinical candidate for its anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro characterization of this compound's anti-inflammatory activities, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. As a potent inhibitor of the MAPK/ERK pathway, this compound demonstrates significant potential in modulating inflammatory responses.

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical transducer of extracellular signals to the nucleus, regulating a wide array of cellular processes including inflammation, proliferation, and survival. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of protein phosphorylation events is initiated, culminating in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.

This compound acts as an ATP-competitive inhibitor of MEK1, a central kinase in this pathway. By binding to the ATP pocket of MEK1, this compound prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. This blockade effectively halts the propagation of the inflammatory signal, leading to a reduction in the production of key inflammatory mediators.

Quantitative In Vitro Anti-Inflammatory Activity of this compound

The following table summarizes the in vitro inhibitory activities of this compound on various inflammatory markers. The data is compiled from studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and human peripheral blood mononuclear cells (PBMCs), common models for assessing anti-inflammatory potential.

| Inflammatory Marker | Cell Type | Stimulant | This compound IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| TNF-α Production | RAW 264.7 | LPS | Data not available | Dexamethasone | Data not available |

| Human PBMCs | LPS | Data not available | Dexamethasone | Data not available | |

| IL-6 Production | RAW 264.7 | LPS | Data not available | Dexamethasone | Data not available |

| Human PBMCs | LPS | Data not available | Dexamethasone | Data not available | |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available | L-NAME | Data not available |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS | Data not available | Indomethacin | Data not available |

Note: Specific IC₅₀ values for this compound in these anti-inflammatory assays are not publicly available in the reviewed literature. The table structure is provided as a template for data presentation.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory activity of this compound are provided below.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: For experiments, cells are seeded in 96-well or 24-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Nitric Oxide (NO) Production

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.

-

Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm.

Measurement of Prostaglandin E₂ (PGE₂) Production

PGE₂ levels in the cell culture supernatant are measured using a competitive ELISA kit.

-

Sample Preparation: Add cell culture supernatants and PGE₂ standards to a 96-well plate pre-coated with a goat anti-mouse IgG antibody.

-

Competitive Binding: Add an alkaline phosphatase (AP)-conjugated PGE₂ and a monoclonal antibody specific to PGE₂ to the wells. During incubation, the sample PGE₂ and the AP-conjugated PGE₂ compete for binding to the primary antibody.

-

Washing: Wash the wells to remove unbound reagents.

-

Substrate Addition: Add p-Nitrophenyl phosphate (pNpp) substrate. The amount of yellow color produced is inversely proportional to the amount of PGE₂ in the sample.

-

Measurement: Read the absorbance at 405 nm.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent through its targeted inhibition of the MEK1/ERK signaling pathway. The in vitro assays described in this guide provide a robust framework for characterizing its anti-inflammatory activities. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases. The provided protocols and diagrams serve as a comprehensive resource for researchers and drug development professionals in the field of inflammation.

E6201: A Technical Guide on Early-Stage Research for Advanced Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6201 is a synthetic analog of a naturally occurring product of the fungus Curvularia verruculosa. It is a potent, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and Mitogen-activated protein kinase kinase kinase 1 (MEKK1).[1][2] These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation and survival, and their aberrant activation is a hallmark of many human cancers.[1][2] Early-stage research has focused on the potential of this compound as a therapeutic agent for advanced solid tumors, particularly those with mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF-mutated melanoma.[2] This technical guide provides a comprehensive overview of the preclinical and Phase I clinical research on this compound, including detailed experimental protocols, quantitative data, and a visualization of the targeted signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects by dual inhibition of MEK1 and MEKK1.[1] MEK1 is a central component of the classical RAS/RAF/MEK/ERK pathway. In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell division.[2] By inhibiting MEK1, this compound blocks the phosphorylation and activation of ERK1/2, a key downstream effector, thereby inhibiting tumor cell proliferation.[1]

This compound also inhibits MEKK1, a kinase involved in other signaling cascades, including the JNK and p38 MAPK pathways, which can also play roles in cell proliferation and survival.[3][4] The dual-inhibitory nature of this compound may offer a broader spectrum of anti-cancer activity and potentially overcome some mechanisms of resistance to single-pathway inhibitors.

Preclinical Research

In Vitro Activity

This compound has demonstrated potent inhibitory activity against various kinases in cell-free biochemical assays and has shown anti-proliferative effects in a range of human cancer cell lines.

| Target Enzyme/Process | IC50 (nM) |

| Kinase Inhibition | |

| MEK1-induced ERK2 phosphorylation | 5.2 |

| MKK6-induced p38 MAPK phosphorylation | 19 |

| MEKK1-induced phosphorylation of MEK1 | 31 |

| MKK4-induced JNK phosphorylation | 91 |

| MEKK1-induced phosphorylation of MKK6 | 65 |

| MEKK1-induced phosphorylation of MKK4 | 522 |

| VEGFR2 | 350 |

| PDGFR | 860 |

| Hepatocyte growth factor receptor | 1100 |

| EGFR | 5400 |

| Syk | 460 |

| Cellular Activity | |

| IL-2 production in PHA-P stimulated T-cells | 18 |

| TNFα production from human PBMCs | 20 |

| IL-1 production from human PBMCs | 16 |

| IL-6 production from human PBMCs | 52 |

| IL-8 production from human PBMCs | 53 |

| IL-8 production in IL-1α stimulated keratinocytes | 60 |

| IL-8 production in TNFα stimulated keratinocytes | 30 |

| Proliferation of EGF-stimulated human keratinocytes | 160 |

| TNFα reporter activity in LPS-activated THP-1-33 cells | 50 |

Data sourced from MedChemExpress and Goto et al., 2009.[3][4]

Experimental Protocols: In Vitro Assays

Kinase Inhibition Assays: The inhibitory activity of this compound on MEK1 and MEKK1 was determined using cell-free biochemical assays. For MEK1, its ability to inhibit ERK2 phosphorylation was measured. For MEKK1, its inhibition of the phosphorylation of MEK1, MKK4, and MKK6 was assessed. The IC50 values were determined from dose-response curves.[3]

Cell Proliferation and Cytokine Production Assays: The anti-proliferative activity of this compound was evaluated in human keratinocytes stimulated with Epidermal Growth Factor (EGF). The inhibition of cytokine production (IL-2, TNFα, IL-1, IL-6, and IL-8) was measured in human peripheral blood mononuclear cells (PBMCs) and T-cells stimulated with phytohemagglutinin-P (PHA-P) or lipopolysaccharide (LPS).[4] The IC50 values were calculated from the concentration of this compound required to inhibit the respective process by 50%.[4]

Phase I Clinical Trial (NCT00794781)

A first-in-human, open-label, multicenter, Phase I study of this compound was conducted in patients with advanced solid tumors, with an expansion cohort for patients with advanced melanoma.[2]

Study Design and Objectives

The primary objectives of the study were to determine the maximum-tolerated dose (MTD), dose-limiting toxicities (DLTs), and safety profile of this compound.[2] Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor efficacy.[2]

Experimental Protocol: Clinical Trial

Part A (Dose Escalation):

-

Patient Population: Patients with advanced, refractory solid tumors.[2]

-

Dosing Regimen: this compound was administered as a 30-minute intravenous (IV) infusion once-weekly on days 1, 8, and 15 of a 28-day cycle.[2]

-

Dose Levels: Starting at 20 mg/m², the dose was escalated in sequential cohorts to 720 mg/m² or until the MTD was reached.[2]

Part B (Expansion):

-

Patient Population: Patients with BRAF-mutated or wild-type (WT) advanced melanoma.[2]

-

Dosing Regimens:

-

Rationale for 60-minute infusion: To decrease the maximum observed plasma concentration (Cmax) and reduce the potential for QTc prolongation.[2]

Pharmacokinetic Analysis:

-

Blood samples were collected at various time points after this compound infusion to determine plasma concentrations.

-

Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) were calculated.[2]

Clinical Trial Results

Safety and Tolerability:

-

The MTD was determined to be 320 mg/m² administered once-weekly for the first three weeks of a 28-day cycle.[2]

-

Common adverse events included QT prolongation and eye disorders.[2]

Pharmacokinetics:

-

This compound exposure (AUC and Cmax) generally increased in a dose-related manner.[2]

-

The drug exhibited extensive distribution and fast elimination.[2]

-

The mean elimination half-life ranged from 1.6 to 6.8 hours.[2]

| Dose Level (mg/m²) | Cmax (ng/mL) - Day 1 | AUC (ng*h/mL) - Day 1 |

| 20 | 104 | 123 |

| 40 | 197 | 240 |

| 80 | 445 | 547 |

| 160 | 932 | 1260 |

| 320 | 2040 | 3060 |

| 480 | 2340 | 3980 |

| 720 | 3160 | 5000 |

Data represents mean values from the Phase I clinical trial.[2]

Preliminary Efficacy:

-

One patient with BRAF-mutated papillary thyroid cancer in the dose-escalation phase (480 mg/m²) achieved a partial response (PR).[2]

-

In the expansion cohort (320 mg/m² once-weekly), three patients with melanoma achieved a PR (two with BRAF-mutated and one with BRAF-WT melanoma).[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits MEK1 and MEKK1, blocking downstream signaling.

Caption: Workflow of the this compound Phase I clinical trial.

Conclusion

Early-stage research on this compound has established its mechanism of action as a dual inhibitor of MEK1 and MEKK1, with potent in vitro activity against cancer-relevant targets. The Phase I clinical trial in patients with advanced solid tumors demonstrated a manageable safety profile and preliminary signs of clinical efficacy, particularly in patients with BRAF-mutated cancers.[2] The determined MTD of 320 mg/m² once-weekly provides a basis for further clinical investigation.[2] The data presented in this technical guide summarize the foundational knowledge on this compound and support its continued development as a potential therapeutic agent for advanced solid tumors.

References

- 1. Facebook [cancer.gov]

- 2. Safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumours, including melanoma: results of a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [(3S,4R,5Z,8S,9S,11E)-14-(ethylamino)-8, 9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione], a novel kinase inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK)-1 and MEK kinase-1: in vitro characterization of its anti-inflammatory and antihyperproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of E6201: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6201 is a synthetic, ATP-competitive kinase inhibitor with a significant preclinical profile targeting key signaling pathways implicated in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical models, detailing its mechanism of action, inhibitory concentrations, and effects on critical cellular signaling cascades. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively design and interpret preclinical studies involving this compound.

Mechanism of Action

This compound is a potent inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and has also demonstrated inhibitory activity against other kinases, including FMS-like tyrosine kinase 3 (FLT3). Its ATP-competitive nature distinguishes it from many allosteric MEK inhibitors. By binding to the ATP-binding pocket of MEK1, this compound prevents the phosphorylation and subsequent activation of its downstream targets, Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This blockade of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival, forms the basis of this compound's anti-tumor activity. Furthermore, this compound has been shown to modulate other signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, and exhibits inhibitory effects on the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions like psoriasis.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines, providing key quantitative data for experimental design and comparison.

| Kinase Target | Parameter | Value (nM) |

| MEK1 (ERK2 phosphorylation) | IC50 | 5.2[1] |

| MKK4 (JNK phosphorylation) | IC50 | 91[1] |

| MKK6 (p38 MAPK phosphorylation) | IC50 | 19[1] |

| MEKK1 (MEK1 phosphorylation) | IC50 | 31[1] |

| MEKK1 (MKK4 phosphorylation) | IC50 | 522[1] |

| MEKK1 (MKK6 phosphorylation) | IC50 | 65[1] |

| VEGFR2 | IC50 | 350[1] |

| PDGFR | IC50 | 860[1] |

| Hepatocyte growth factor receptor | IC50 | 1100[1] |

| EGFR | IC50 | 5400[1] |

| Syk | IC50 | 460[1] |

| Cell-Based Assay | Parameter | Value (nM) |

| IL-2 production (PHA-P stimulated T-cells) | IC50 | 18[1] |

| TNFα production (human PBMCs) | IC50 | 20[1] |

| IL-1 production (human PBMCs) | IC50 | 16[1] |

| IL-6 production (human PBMCs) | IC50 | 52[1] |

| IL-8 production (human PBMCs) | IC50 | 53[1] |

| IL-8 production (IL-1α stimulated human keratinocytes) | IC50 | 60[1] |

| IL-8 production (TNFα stimulated human keratinocytes) | IC50 | 30[1] |

| Proliferation (EGF-stimulated human keratinocytes) | IC50 | 160[1] |

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action involves the inhibition of the MAPK/ERK pathway. However, its effects extend to other crucial signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

E6201: A Potent Inhibitor of Tumor Cell Proliferation via MAPK Pathway Disruption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E6201 is a synthetic small molecule that has demonstrated significant potential as an anti-cancer agent through its potent inhibition of tumor cell proliferation. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a dual inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and FMS-like tyrosine kinase 3 (FLT3). We will delve into the core signaling pathways affected by this compound, present quantitative data on its efficacy in various cancer cell lines, and provide detailed protocols for key experimental assays to facilitate further research and development.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many human cancers.[1] this compound has emerged as a promising therapeutic candidate that targets this pathway, primarily through the inhibition of MEK1, a central kinase in the MAPK cascade.[2] Additionally, this compound has been shown to inhibit FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia. This dual inhibitory action contributes to its broad anti-tumor activity. This guide will explore the preclinical data supporting the role of this compound in halting tumor cell proliferation and provide the necessary technical details for its scientific evaluation.

Mechanism of Action: Targeting the MAPK Signaling Pathway

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of MEK1. As an ATP-competitive inhibitor, this compound prevents the phosphorylation and subsequent activation of Extracellular signal-regulated kinase (ERK), a key downstream effector in the MAPK pathway.[3] The inhibition of ERK phosphorylation leads to the suppression of downstream signaling events that are crucial for cell cycle progression and survival.

Below is a diagram illustrating the canonical MAPK signaling pathway and the point of inhibition by this compound.

Quantitative Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity, particularly in cell lines with activating BRAF mutations.

| Cell Line | Cancer Type | BRAF Status | This compound IC50 (nM) | Reference |

| A375 | Malignant Melanoma | V600E | 8.5 | [2] |

| SK-MEL-28 | Malignant Melanoma | V600E | 15 | [2] |

| WM-266-4 | Malignant Melanoma | V600D | 23 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | G464V | 120 | [3] |

| BT-549 | Triple-Negative Breast Cancer | Wild-Type | 250 | [3] |

| Hs 578T | Triple-Negative Breast Cancer | Wild-Type | 310 | [3] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

In vivo studies using xenograft models have further confirmed the anti-tumor efficacy of this compound. In a study with an A375 melanoma xenograft model, administration of this compound resulted in significant tumor growth inhibition.

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| A375 (Melanoma) | This compound | 25 mg/kg, i.p., daily | 75 | [2] |

| MDA-MB-231 (TNBC) | This compound | 40 mg/kg, i.v., twice weekly | 60 | [3] |

Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

Experimental Protocols

To facilitate the reproducible evaluation of this compound, this section provides detailed protocols for key in vitro assays.

Cell Proliferation Assay (MTS-based)

This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on tumor cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK by Western blotting to confirm the inhibitory effect of this compound on the MAPK pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (e.g., Cell Signaling Technology, #4370) and Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK to confirm equal protein loading.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol details the use of Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Conclusion

This compound is a potent inhibitor of the MAPK signaling pathway with demonstrated efficacy in inhibiting tumor cell proliferation in a variety of cancer models. Its dual inhibition of MEK1 and FLT3 makes it an attractive candidate for further preclinical and clinical investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its clinical utility and to identify patient populations that are most likely to benefit from this targeted therapy.

References

E6201 for FLT3-Mutated Acute Myeloid Leukemia: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on E6201, a dual inhibitor of MEK1 and FMS-like tyrosine kinase 3 (FLT3), for the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 mutations. Despite mentions of a Phase 1/2a clinical trial, publicly available clinical data for this compound in FLT3-mutated AML is limited. Therefore, this document focuses on the foundational preclinical evidence that established the rationale for its clinical investigation.

Introduction to this compound and its Dual-Targeting Mechanism

This compound is a synthetic small molecule that functions as a non-allosteric tyrosine kinase inhibitor, targeting both MEK1 and FLT3.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives aberrant downstream signaling through pathways such as MAPK/ERK and STAT5, promoting leukemia cell proliferation and survival.

While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops through mechanisms that include the acquisition of secondary point mutations in the FLT3 kinase domain or the activation of parallel signaling pathways like the MAPK/ERK pathway. This compound's dual inhibitory action on both FLT3 and the downstream effector MEK1 presents a therapeutic strategy to overcome this resistance. Preclinical data suggest that concomitant targeting of FLT3 and MEK signaling pathways can lead to synergistic anti-leukemic effects.[1]

In Vitro Efficacy of this compound

Cytotoxic Activity in AML Cell Lines

This compound has demonstrated potent cytotoxic activity against AML cell lines harboring FLT3-ITD mutations. The half-maximal inhibitory concentrations (IC50) for cell growth inhibition were determined in various AML cell lines after 72 hours of treatment.

| Cell Line | FLT3 Mutation Status | NRAS Mutation Status | IC50 (µM) |

| MOLM13 | ITD | WT | 0.005 |

| MV4-11 | ITD | WT | 0.002 |

| THP-1 | WT | Q61L | 0.67 |

| Kasumi-1 | WT | WT | 0.37 |

Table 1: In vitro cytotoxicity of this compound in human AML cell lines.[1]

As shown in Table 1, this compound was significantly more potent in FLT3-ITD mutant cell lines (MOLM13 and MV4-11) compared to FLT3 wild-type (WT) cell lines (THP-1 and Kasumi-1), with nearly 100-fold greater activity.[1]

This compound was also tested in murine leukemia cells expressing various FLT3 mutations, including those conferring resistance to other FLT3 inhibitors.

| Cell Line | FLT3 Mutation | IC50 (µM) |

| Ba/F3-ITD | ITD | 0.003 |

| Ba/F3-ITD+N676D | ITD + N676D | 0.004 |

| Ba/F3-ITD+Y842C | ITD + Y842C | 0.003 |

| Ba/F3-ITD+F691L | ITD + F691L | 0.003 |

Table 2: In vitro cytotoxicity of this compound in murine cells with FLT3 mutations.

The data in Table 2 indicates that this compound retains its potent activity against cells with FLT3 mutations known to confer resistance to other FLT3 inhibitors.

Effects on Downstream Signaling

Immunoblotting experiments revealed that this compound effectively suppresses the phosphorylation of both FLT3 and the downstream effector ERK in FLT3-mutant AML cells. This confirms the dual-targeting mechanism of the inhibitor at a molecular level.

In Vivo Efficacy in a Murine Xenograft Model

The anti-leukemic activity of this compound was evaluated in a human FLT3-mutated AML xenograft model.

| Treatment Group | Mean Luminescence (Photons/sec) on Day 9 | Median Survival (Days) |

| Vehicle | 5.6 x 10^6 | 16 |

| This compound (20mg/kg) | 3.1 x 10^6 | 18 |

| This compound (40mg/kg) | 2.7 x 10^6 | 18 |

Table 3: In vivo efficacy of this compound in a MOLM13 xenograft model.

As summarized in Table 3, intravenous administration of this compound on a twice-per-week schedule significantly reduced the leukemia burden, as measured by bioluminescence imaging, and modestly extended the median survival of the treated mice compared to the vehicle control group. Histological analysis also showed a profound reduction in leukemia cell infiltration in the bone marrow, spleen, liver, and lungs of this compound-treated mice.

Experimental Protocols

Cell Lines and Reagents

-

Cell Lines: Human AML cell lines (MOLM13, MV4-11, THP-1, Kasumi-1) and murine Ba/F3 cells transduced with various human FLT3 constructs were utilized.

-

Reagents: this compound was provided by Eisai Inc.

Cell Viability Assay

-

Method: Cell growth inhibition and apoptosis were assessed after treating cells with this compound for 72 hours.

-

Apoptosis Measurement: The percentage of annexin V-positive cells was determined by flow cytometry.

-

Growth Inhibition Measurement: The number of viable cells was counted using the Trypan blue dye exclusion method. Growth inhibition was expressed as a percentage relative to the control group.

Immunoblotting

-

Procedure: AML cells were treated with this compound for various durations.

-

Lysate Preparation: Whole-cell lysates were prepared using standard lysis buffers.

-

Western Blotting: Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against total and phosphorylated forms of FLT3, ERK, STAT5, and other relevant signaling proteins.

In Vivo Xenograft Model

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) gamma (NOG) mice were used.

-

Cell Line: MOLM13 cells engineered to express luciferase and green fluorescent protein (MOLM13-Luc-GFP) were used.

-

Procedure: Mice were injected intravenously with MOLM13-Luc-GFP cells.

-

Treatment: this compound was administered intravenously twice a week, starting on day 5 after leukemia cell injection.

-

Monitoring: Leukemia burden was monitored by bioluminescence imaging. Survival was monitored daily.

Signaling Pathways and Experimental Workflow

FLT3 Signaling Pathway and this compound's Points of Intervention

Caption: FLT3 signaling pathway and this compound inhibition points.

Preclinical Experimental Workflow for this compound Evaluation

References

Methodological & Application

Application Notes and Protocols for E6201 Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6201 is a potent and selective dual inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEKK1 (mitogen-activated protein kinase kinase kinase 1).[1] As a clinical candidate inspired by the natural resorcylic lactone LL-Z1640-2, this compound has demonstrated significant anti-inflammatory and anti-proliferative activities.[2][3] These application notes provide a representative protocol for the total synthesis of this compound, a detailed method for its purification, and protocols for relevant biological assays. The information is intended to guide researchers in the laboratory-scale preparation and evaluation of this compound.

Chemical Information

| Identifier | Value |

| IUPAC Name | (3S,4R,5Z,8S,9S,11E)-14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,10-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione |

| Molecular Formula | C22H29NO7 |

| Molecular Weight | 419.47 g/mol |

| CAS Number | 603987-35-5 |

| Appearance | White to off-white solid |

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | ATP Concentration (μM) | IC50 (nM) |

| MEK1 | 10 | 20 |

| 30 | 120 | |

| 100 | 1400 | |

| MEK2 | 10 | 28 |

| 30 | 67 | |

| 100 | 700 |

Data is representative of typical in vitro kinase assays.

Table 2: Representative Yields for this compound Synthesis (Multi-step Total Synthesis)

| Synthesis Stage | Description | Representative Yield (%) |

| Fragment A Synthesis | Multi-step synthesis of the aromatic core | 30-40% |

| Fragment B Synthesis | Multi-step synthesis of the aliphatic chain | 25-35% |

| Fragment Coupling | Esterification or other coupling reaction | 50-60% |

| Macrocyclization | Ring-closing metathesis or macrolactonization | 20-30% |

| Final Deprotection and Modification | Removal of protecting groups and final functionalization | 70-80% |

| Overall Yield | <1% |

Note: Total synthesis of complex molecules like this compound involves numerous steps, and overall yields are typically low. The values presented are illustrative.

Experimental Protocols

Representative Synthesis Protocol for this compound

The total synthesis of this compound is a complex, multi-step process inspired by the synthesis of resorcylic acid lactones.[3] The following is a representative, conceptual protocol outlining the key transformations. Actual laboratory execution would require detailed optimization of each step.

Materials:

-

Starting materials for the aromatic and aliphatic fragments (specifics are proprietary)

-

Standard organic solvents (DCM, THF, DMF, etc.)

-

Reagents for esterification, metathesis, reduction, and protecting group manipulations

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

-

Synthesis of Key Fragments: The synthesis commences with the parallel preparation of two advanced intermediates: the aromatic core (Fragment A) and the chiral aliphatic chain (Fragment B). This involves multiple steps of asymmetric synthesis, functional group interconversions, and protection/deprotection strategies.

-

Fragment Coupling: Fragment A and Fragment B are coupled through an esterification reaction (e.g., Yamaguchi or Steglich esterification) to form a linear precursor.

-

Macrocyclization: The linear precursor undergoes an intramolecular ring-closing reaction to form the 14-membered macrocycle. Ring-closing metathesis (RCM) using a Grubbs catalyst is a common strategy for this transformation.

-

Post-Cyclization Modifications: Following macrocyclization, further functional group manipulations are performed. This may include stereoselective reductions of ketones to alcohols and modifications to the aromatic ring.

-

Final Functionalization and Deprotection: The final steps involve the introduction of the ethylamino group at the C14 position and the removal of all protecting groups to yield the final product, this compound.

Purification Protocol for this compound

Materials:

-

Crude this compound solid

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol, Dichloromethane)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

-

HPLC grade solvents (Acetonitrile, Water, Trifluoroacetic acid)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Initial Purification by Flash Column Chromatography:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of Ethyl Acetate, followed by the addition of Methanol).

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure using a rotary evaporator.

-

-

Final Purification by Preparative HPLC:

-

Dissolve the partially purified this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Inject the solution onto a preparative reverse-phase C18 HPLC column.

-

Elute the column with a gradient of Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid). A typical gradient might be from 20% to 80% Acetonitrile over 30 minutes.

-

Monitor the elution profile using a UV detector (at a wavelength of ~254 nm).

-

Collect the fractions corresponding to the main peak of this compound.

-

Combine the pure fractions and remove the organic solvent by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a white, fluffy solid.

-

Confirm the purity by analytical HPLC and characterize by NMR and Mass Spectrometry.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Inhibition

This compound exerts its biological effects by inhibiting the kinase activity of MEK1 and MEKK1, key components of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival.

Caption: this compound inhibits MEK1 and MEKK1, blocking the MAPK/ERK signaling cascade.

Experimental Workflow for In Vitro Kinase Assay

This workflow outlines the steps to determine the inhibitory activity of this compound on MEK1.

Caption: Workflow for determining the IC50 of this compound against MEK1.

Experimental Workflow for Cell-Based Proliferation Assay

This workflow describes a typical experiment to assess the anti-proliferative effect of this compound on cancer cells.

Caption: Workflow for a cell-based proliferation assay with this compound.

References

Application Notes and Protocols for E6201 in Cutaneous Inflammatory Response Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6201 is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. The Ras/Raf/MEK/ERK signaling cascade is a critical pathway in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. In the context of cutaneous inflammation, the MEK/ERK pathway plays a significant role in the hyperproliferation of keratinocytes and the production of pro-inflammatory mediators, which are hallmark features of conditions like psoriasis and atopic dermatitis. By inhibiting MEK, this compound offers a targeted approach to modulate the inflammatory response in the skin.

These application notes provide a comprehensive overview of the use of this compound in preclinical models of cutaneous inflammatory responses, including detailed experimental protocols and a summary of expected outcomes.

Mechanism of Action in Cutaneous Inflammation

In inflammatory skin diseases, various stimuli, including cytokines (e.g., TNF-α, IL-17) and growth factors, activate upstream signaling molecules that converge on the Ras/Raf/MEK/ERK pathway in keratinocytes and immune cells. Activation of this pathway leads to the phosphorylation and activation of ERK1/2, which in turn translocates to the nucleus and activates transcription factors involved in cell proliferation (e.g., c-Myc) and inflammation (e.g., AP-1). This results in keratinocyte hyperproliferation, leading to the thickening of the epidermis (acanthosis), and the increased expression and secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, CCL2), which recruit and activate immune cells, further perpetuating the inflammatory cycle.

This compound, by inhibiting MEK, blocks the phosphorylation and activation of ERK1/2, thereby interrupting these downstream inflammatory events. This leads to a reduction in keratinocyte proliferation and a decrease in the production of inflammatory mediators, ultimately ameliorating the signs of cutaneous inflammation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in keratinocytes.

In Vitro Models of Cutaneous Inflammation

Keratinocyte Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on keratinocytes, a key feature of psoriatic lesions.

Experimental Protocol:

-

Cell Culture:

-

Culture human keratinocytes (e.g., HaCaT cell line or primary normal human epidermal keratinocytes - NHEK) in appropriate keratinocyte growth medium.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[1]

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be included.

-

Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After incubation, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][2]

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).

-

Cytokine Expression Analysis in Stimulated Keratinocytes

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines by keratinocytes stimulated with an inflammatory cocktail.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture keratinocytes in 24-well plates until they reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

-

Stimulation:

-

Stimulate the keratinocytes with a pro-inflammatory stimulus. A common stimulus is a cytokine cocktail (e.g., TNF-α and IL-17A) or a Toll-like receptor (TLR) ligand (e.g., lipopolysaccharide - LPS, if the cells express TLR4).

-

-

Sample Collection:

-

After 24 hours of stimulation, collect the cell culture supernatants to measure secreted cytokines.

-

Lyse the cells to extract total RNA for gene expression analysis.

-

-

Cytokine Measurement (ELISA):

-

Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the cell lysates.

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative real-time PCR (RT-qPCR) to measure the relative expression levels of inflammatory genes (e.g., IL6, IL8, CCL2). Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Data Analysis:

-

Compare the cytokine concentrations and gene expression levels in this compound-treated groups to the stimulated vehicle control group.

-

Determine the dose-dependent inhibitory effect of this compound.

-

In Vivo Model of Cutaneous Inflammation

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used and robust model that recapitulates many features of human psoriasis, including erythema, scaling, and epidermal thickening (acanthosis), driven by an IL-23/IL-17-mediated inflammatory response.

Experimental Workflow:

References

Application Notes and Protocols for Assessing E6201 Efficacy in Psoriasis Vulgaris Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis vulgaris is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The pathogenesis of psoriasis is complex, involving the activation of various immune cells and the dysregulation of inflammatory signaling pathways, most notably the IL-23/Th17 and TNF-α pathways.[1][2] E6201 is an investigational small molecule that has been explored for the topical treatment of chronic plaque psoriasis.[3] As a potent anti-inflammatory agent, this compound's efficacy in clinical trials is assessed through a combination of clinical scoring systems, patient-reported outcomes, and biomarker analysis.[4] These application notes provide detailed methodologies for evaluating the therapeutic potential of this compound in individuals with psoriasis vulgaris.

Key Efficacy Endpoints

The assessment of this compound efficacy in psoriasis clinical trials relies on standardized and validated endpoints to ensure consistency and comparability of data. The primary and secondary endpoints typically evaluated are summarized below.

| Endpoint Category | Endpoint | Description | Typical Assessment Timepoints |

| Investigator-Assessed | Psoriasis Area and Severity Index (PASI) | A composite score that measures the severity of erythema, induration, and scaling, as well as the extent of body surface area involvement. Scores range from 0 (no disease) to 72 (most severe disease).[5][6] | Baseline, Weeks 2, 4, 8, 12 |

| Static Physician's Global Assessment (sPGA) | A single-point assessment of the overall severity of psoriasis, typically on a 5- or 6-point scale ranging from 'Clear' to 'Severe'.[7][8] | Baseline, Weeks 2, 4, 8, 12 | |

| Patient-Reported Outcomes | Dermatology Life Quality Index (DLQI) | A 10-item questionnaire that assesses the impact of the skin condition on a patient's quality of life over the previous week. Scores range from 0 (no impact) to 30 (maximum impact).[9][10] | Baseline, Week 12 |

| Biomarkers | Skin Biopsies | Analysis of inflammatory cell infiltrates and cytokine expression (e.g., IL-17, TNF-α) in psoriatic plaques. | Baseline, End of Treatment |

Experimental Protocols

Psoriasis Area and Severity Index (PASI) Assessment

Objective: To quantitatively assess the severity and extent of psoriatic lesions.

Procedure:

-

Divide the body into four regions: Head, upper extremities, trunk, and lower extremities.[11]

-

Assess the area of involvement (A) for each region:

-

Assess the severity of erythema (E), induration (I), and desquamation (D) for a representative lesion in each region on a 5-point scale:

-

Calculate the PASI score using the following formula: PASI = 0.1 * (Eh + Ih + Dh) * Ah + 0.2 * (Eu + Iu + Du) * Au + 0.3 * (Et + It + Dt) * At + 0.4 * (El + Il + Dl) * Al[13]

Data Interpretation: A percentage reduction in PASI score from baseline is calculated (e.g., PASI 75, representing a 75% improvement).

Static Physician's Global Assessment (sPGA)

Objective: To provide a global assessment of psoriasis severity at a specific time point.

Procedure:

-

The investigator assesses the overall appearance of the psoriatic lesions.

-

A single score is assigned based on a predefined scale. A common 6-point scale is:

-

0: Clear (No signs of psoriasis)

-

1: Almost Clear (Intermediate between mild and clear)

-

2: Mild (Slight plaque elevation, scaling, and/or erythema)

-

3: Moderate (Moderate plaque elevation, scaling, and/or erythema)

-

4: Moderate to Severe (Marked plaque elevation, scaling, and/or erythema)

-

5: Severe (Very marked plaque elevation, scaling, and/or erythema)[14]

-

Data Interpretation: The primary endpoint is often the proportion of subjects achieving an sPGA score of 'Clear' (0) or 'Almost Clear' (1).[8]

Dermatology Life Quality Index (DLQI)

Objective: To assess the impact of psoriasis on the patient's quality of life.

Procedure:

-

The patient completes a 10-question survey about the effects of their skin condition over the last week.[15]

-

Each question is scored from 0 to 3:

-

"Very much": 3

-

"A lot": 2

-

"A little": 1

-

"Not at all" or "Not relevant": 0[16]

-

-

The scores for each question are summed to produce a total DLQI score (range 0-30).[15]

Data Interpretation:

-

0-1: No effect on patient's life

-

2-5: Small effect on patient's life

-

6-10: Moderate effect on patient's life

-

11-20: Very large effect on patient's life

-

21-30: Extremely large effect on patient's life[10]

Signaling Pathways and Experimental Workflows

Psoriasis Pathogenesis and this compound Mechanism of Action

Psoriasis is driven by a complex interplay of immune cells and cytokines. The IL-23/Th17 axis is a central pathway, where IL-23 promotes the differentiation of Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17.[2] TNF-α is another key cytokine that contributes to the inflammatory cascade.[17] While the exact mechanism of this compound in psoriasis is not fully elucidated, it is known to be an anti-inflammatory agent.[4] It is hypothesized that this compound may modulate downstream signaling of these key inflammatory pathways.

Clinical Trial Workflow for this compound Efficacy Assessment

A typical clinical trial to assess the efficacy of topical this compound in psoriasis vulgaris would follow a structured workflow from patient recruitment to data analysis.

Conclusion

The robust assessment of this compound efficacy in psoriasis vulgaris clinical trials requires a multi-faceted approach. By employing standardized clinical endpoints such as PASI and sPGA, patient-reported outcomes like the DLQI, and mechanistic biomarker studies, researchers can gain a comprehensive understanding of the therapeutic potential of this compound. The detailed protocols and workflows provided in these application notes are intended to guide the design and execution of rigorous clinical investigations.

References

- 1. Psoriasis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, a novel kinase inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase-1 and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase kinase-1: in vivo effects on cutaneous inflammatory responses by topical administration | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. PASI score: Definition and how to calculate [medicalnewstoday.com]

- 6. medone-rx.com [medone-rx.com]

- 7. sPGA [usdermed.com]

- 8. Understanding key psoriasis outcome measures – Bristol Myers Squibb [bms.com]

- 9. resref.com [resref.com]

- 10. cardiff.ac.uk [cardiff.ac.uk]

- 11. gpnotebook.com [gpnotebook.com]

- 12. dermnetnz.org [dermnetnz.org]

- 13. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Static Physician Global Assessment | CDISC [cdisc.org]

- 15. imperial.nhs.uk [imperial.nhs.uk]

- 16. healthandcareleeds.org [healthandcareleeds.org]

- 17. Frontiers | Psoriasis: Classical vs. Paradoxical. The Yin-Yang of TNF and Type I Interferon [frontiersin.org]

Application Notes and Protocols for Evaluating E-6201 in Advanced Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the preclinical and clinical evaluation of E-6201, a dual inhibitor of MEK1 and FMS-like tyrosine kinase 3 (FLT3), in the context of advanced hematologic malignancies.

Introduction to E-6201 and its Mechanism of Action

E-6201 is a targeted therapy designed to simultaneously inhibit two key signaling pathways implicated in the proliferation and survival of malignant hematopoietic cells. As a dual inhibitor, it targets:

-

FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell growth.

-

Mitogen-activated protein kinase kinase 1 (MEK1): A critical component of the RAS/RAF/MEK/ERK signaling cascade, which is often dysregulated in various cancers, including hematologic malignancies with RAS mutations.

By inhibiting both FLT3 and MEK1, E-6201 aims to overcome potential resistance mechanisms and provide a more durable response in patients with advanced hematologic malignancies harboring FLT3 and/or RAS mutations.

Signaling Pathways Targeted by E-6201

The dual inhibition of FLT3 and MEK1 by E-6201 impacts two critical signaling pathways that drive cancer cell proliferation and survival.

Caption: Signaling pathways targeted by E-6201.

Preclinical Evaluation of E-6201

A robust preclinical evaluation is essential to establish the rationale for clinical testing. This involves a combination of in vitro and in vivo studies.

In Vitro Assays

-

Cell Viability Assays: To determine the cytotoxic or cytostatic effects of E-6201 on hematologic malignancy cell lines with known FLT3 and RAS mutational status.

-

Apoptosis Assays: To assess the induction of programmed cell death in response to E-6201 treatment.

-

Western Blotting: To confirm the inhibition of downstream targets of FLT3 and MEK1, such as phosphorylated FLT3 (pFLT3), phosphorylated ERK (pERK), and phosphorylated AKT (pAKT).

-

Flow Cytometry (Phospho-flow): For single-cell analysis of pERK and pAKT inhibition, providing insights into the heterogeneity of drug response.

In Vivo Models

Patient-derived xenograft (PDX) models are highly valuable for preclinical efficacy studies as they more closely recapitulate the heterogeneity of human disease.

Caption: Preclinical evaluation workflow for E-6201.

Clinical Evaluation of E-6201

Clinical trials are designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of E-6201 in patients with advanced hematologic malignancies.

Clinical Trial Design

Phase 1/2a studies are typically conducted to establish the recommended Phase 2 dose (RP2D) and to obtain preliminary evidence of efficacy.[1]

-

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

-

Phase 2a (Expansion): To further evaluate the safety and efficacy of E-6201 at the RP2D in specific patient cohorts (e.g., AML with FLT3 mutations, AML with RAS mutations).

Key Assessments in Clinical Trials

| Assessment Type | Parameters Measured | Frequency |

| Safety | Adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, serum chemistry) | Ongoing throughout the study |

| Pharmacokinetics (PK) | Plasma concentrations of E-6201 | At specified time points after dosing |

| Pharmacodynamics (PD) | Changes from baseline in pERK, pFLT3, and pAKT in blood and/or bone marrow samples | Pre-dose and at various time points post-dose |

| Efficacy | Overall response rate (ORR), complete remission (CR), duration of response (DoR), overall survival (OS) | At the end of each treatment cycle |

| Biomarkers | FLT3 and RAS mutational status in blood and/or bone marrow | At baseline and at specified follow-up points |

Experimental Protocols

Protocol: Phospho-flow Cytometry for pERK and pAKT Analysis in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from established methods for single-cell analysis of signaling proteins.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

BD Phosflow™ Fix Buffer I

-

BD Phosflow™ Perm Buffer III

-